molecular formula C17H10F3N5O2S B4346057 2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B4346057
M. Wt: 405.4 g/mol
InChI Key: SFMPKRMGNWHSJR-UHFFFAOYSA-N
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Description

2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrazole ring, a thioether linkage, a phenyl ring, and a trifluoromethyl-substituted nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Thioether Formation: The nitro-substituted pyrazole is reacted with a suitable thiol compound in the presence of a base to form the thioether linkage.

    Coupling with Nicotinonitrile: The final step involves coupling the thioether-substituted pyrazole with 4-phenyl-6-(trifluoromethyl)nicotinonitrile under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the design of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile
  • 4-phenyl-6-(trifluoromethyl)nicotinonitrile
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is unique due to its combination of a nitro-substituted pyrazole ring, a thioether linkage, and a trifluoromethyl-substituted nicotinonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-nitropyrazol-1-yl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N5O2S/c18-17(19,20)15-6-13(11-4-2-1-3-5-11)14(7-21)16(23-15)28-10-24-9-12(8-22-24)25(26)27/h1-6,8-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMPKRMGNWHSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCN3C=C(C=N3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 3
2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

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